4-Bromo-2-chloro-3-fluorobenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-chloro-3-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBHXXCQCOAUJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Cl)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 4 Bromo 2 Chloro 3 Fluorobenzaldehyde
Strategic Approaches to Halogenation of Benzaldehyde (B42025) Derivatives for Target Compound Synthesis
The introduction of bromine, chlorine, and fluorine onto a benzaldehyde core necessitates a thorough understanding of the directing effects of the substituents and the reaction conditions required for selective halogenation.
Bromination Reactions (e.g., selective bromination)
Electrophilic aromatic bromination is a fundamental reaction for the synthesis of aryl bromides. The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the aromatic ring. In the context of synthesizing precursors to 4-bromo-2-chloro-3-fluorobenzaldehyde, the bromination of 4-fluorobenzaldehyde (B137897) is a key step. The fluorine atom is an ortho, para-director, while the aldehyde group is a meta-director. The activating effect of the fluorine atom at the para position directs the incoming electrophile to the ortho and meta positions relative to the aldehyde.
Several patented methods describe the selective bromination of 4-fluorobenzaldehyde to yield 3-bromo-4-fluorobenzaldehyde (B1265969). One approach involves the use of bromine in the presence of a catalyst such as aluminum trichloride. Another method utilizes a mixture of oleum, iodine, and zinc bromide as the catalytic system for the bromination of 4-fluorobenzaldehyde, reportedly achieving high yield and purity. google.com A more recent, environmentally conscious method employs sodium bromide, hydrochloric acid, and sodium hypochlorite (B82951) under ultrasonic conditions, avoiding the use of hazardous bromine or chlorine gas. google.compatsnap.com
The following table summarizes a selection of reported conditions for the bromination of 4-fluorobenzaldehyde:
| Starting Material | Brominating Agent/System | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 4-Fluorobenzaldehyde | Bromine | Oleum, Iodine, Zinc Bromide | 25-45 | >90 | >95 | google.com |
| 4-Fluorobenzaldehyde | Sodium Bromide/Sodium Hypochlorite | Dichloromethane/Water/HCl | 20-25 | 90.4-91.9 | 99.2-99.4 | google.com |
| 4-Fluorobenzaldehyde | Bromine | Oleum, Iodine | 30-40 | Not specified | Not specified | googleapis.com |
Chlorination Reactions (e.g., selective chlorination)
The selective introduction of a chlorine atom at the 2-position of a 4-bromo-3-fluorobenzaldehyde (B151432) precursor presents a significant challenge due to the directing effects of the existing substituents. Both the bromine and fluorine atoms are ortho, para-directors, which would favor chlorination at positions 5 and 1, respectively. The aldehyde group, being a meta-director, would direct chlorination to the 3 and 5 positions. Therefore, achieving selective chlorination at the 2-position is not straightforward via direct electrophilic aromatic substitution on a pre-brominated and fluorinated benzaldehyde.
To circumvent this challenge, a more strategic approach involves starting with a precursor that already contains the desired chlorine atom at the 2-position. One such pathway, which will be discussed in more detail in section 2.2.1, begins with 3-chloro-2-fluoroaniline (B1295074). This strategy highlights the importance of retrosynthetic analysis in designing efficient routes for complex molecules.
Fluorination Reactions (e.g., halogen-exchange fluorination)
The introduction of a fluorine atom onto an aromatic ring can be achieved through various methods, including electrophilic fluorination, diazotization followed by the Balz-Schiemann reaction, and nucleophilic aromatic substitution, such as halogen-exchange (Halex) fluorination. The Halex reaction is particularly useful for the synthesis of fluoroaromatics from their chloro- or bromo-analogues, especially when the aromatic ring is activated by electron-withdrawing groups.
A key intermediate for the synthesis of this compound can be prepared via a Halex reaction. A patented method describes the synthesis of 2-chloro-3-fluorobenzonitrile (B1630797) from 2,3-dichlorobenzonitrile. google.com In this process, the chlorine atom at the 3-position is selectively replaced by a fluorine atom using potassium fluoride (B91410) in the presence of a phase-transfer catalyst. The nitrile group, being strongly electron-withdrawing, activates the aromatic ring for this nucleophilic substitution.
The following table outlines the conditions for this halogen-exchange fluorination:
| Starting Material | Fluorinating Agent | Catalyst/Solvent | Temperature (°C) | Product | Reference |
| 2,3-Dichlorobenzonitrile | Potassium Fluoride | Phase-transfer catalyst | Not specified | 2-Chloro-3-fluorobenzonitrile | google.com |
Multi-Step Synthetic Pathways to this compound and its Precursors
The synthesis of this compound is best achieved through multi-step pathways that allow for the controlled introduction of each halogen substituent.
Synthesis from Halogenated Aniline (B41778) Derivatives (e.g., 3-chloro-2-fluoroaniline intermediates)
A plausible synthetic route to this compound starts from 3-chloro-2-fluoroaniline. This approach strategically places the chlorine and fluorine atoms in the desired positions from the outset. A patented process details the synthesis of 2-chloro-3-fluorobromobenzene from this aniline derivative. google.com The synthesis involves the bromination of 3-chloro-2-fluoroaniline with N-bromosuccinimide (NBS) to yield 4-bromo-3-chloro-2-fluoroaniline. The amino group in the starting material is a strong activating group and directs the bromine to the para position. Subsequently, a diazotization-deamination reaction using sodium nitrite (B80452) and isopropanol (B130326) removes the amino group to afford 2-chloro-3-fluorobromobenzene. google.com
This trihalogenated benzene (B151609) derivative can then be converted to the target benzaldehyde. Although the direct formylation of this compound is not explicitly detailed in the readily available literature, standard formylation methods, such as the Vilsmeier-Haack reaction or lithiation followed by quenching with a formylating agent, could potentially be employed.
The key steps in this pathway are summarized in the table below:
| Starting Material | Reagents | Intermediate/Product | Reference |
| 3-Chloro-2-fluoroaniline | N-Bromosuccinimide | 4-Bromo-3-chloro-2-fluoroaniline | google.com |
| 4-Bromo-3-chloro-2-fluoroaniline | Sodium Nitrite, Isopropanol, Cuprous Chloride | 2-Chloro-3-fluorobromobenzene | google.com |
Oxidation and Reduction Reactions in the Context of this compound Synthesis
The synthesis of this compound can be approached through various classical organic reactions, primarily focusing on the formation of the critical aldehyde functional group from different precursors. Oxidation and reduction reactions form the cornerstone of these transformations, allowing for the conversion of benzylic halides, alcohols, or carboxylic acids into the target aldehyde.
Aldehyde Group Formation via Kornblum Oxidation
The Kornblum oxidation is a well-established method for converting primary alkyl halides and tosylates into aldehydes. wikipedia.org The reaction typically utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant and a base, such as triethylamine (B128534). wikipedia.org In the context of synthesizing this compound, the process would begin with the corresponding benzyl (B1604629) halide, 4-Bromo-2-chloro-3-fluorobenzyl bromide.
The mechanism involves the initial SN2 displacement of the bromide by the oxygen atom of DMSO to form an alkoxysulfonium salt. In the presence of a base like triethylamine, a proton is abstracted from the benzylic carbon, leading to an elimination reaction that yields the desired aldehyde, dimethyl sulfide, and a protonated base. wikipedia.org
While the Kornblum oxidation is effective, its application was initially limited to activated substrates such as benzylic halides. wikipedia.org A key consideration is the reactivity of the starting halide; while iodides are highly reactive, bromides can sometimes be less so. To enhance the reactivity of substrates like benzyl bromides, modifications to the original protocol can be employed, such as using additives or converting the halide to a more reactive tosylate. wikipedia.org
Conversion from Halogenated Benzyl Alcohols or Carboxylic Acids
Alternative and common pathways to this compound involve the oxidation of the corresponding benzyl alcohol or the reduction of the corresponding carboxylic acid derivative.
Oxidation of Benzyl Alcohols: The direct oxidation of 4-Bromo-2-chloro-3-fluorobenzyl alcohol offers a straightforward route to the aldehyde. A variety of oxidizing agents can be employed for this transformation. For instance, a method for the synthesis of the related 3-bromo-4-fluorobenzaldehyde involves the oxidation of 3-bromo-4-fluoro-benzyl alcohol using potassium dichromate and sulfuric acid in a biphasic system with methylene (B1212753) chloride, facilitated by a phase-transfer catalyst like Aliquat 336. prepchem.com This approach yields the aldehyde in high purity. prepchem.com Similarly, activated manganese dioxide (MnO₂) is another effective reagent for converting benzylic alcohols to aldehydes. umich.edu
Reduction of Carboxylic Acids: The synthesis can also proceed from 4-Bromo-2-chloro-3-fluorobenzoic acid. Direct reduction of a carboxylic acid to an aldehyde can be challenging, so it is often more practical to first convert the carboxylic acid to a more reactive derivative, such as an acid halide or an amide. A patented process for the synthesis of 3-bromo-4-fluorobenzaldehyde starts from the corresponding benzoic acid halide. google.com The halide is converted to 3-bromo-4-fluoro-benzonitrile, which is then reacted with formic acid in the presence of a catalyst to yield the final aldehyde. google.com This multi-step conversion highlights a viable, albeit more complex, reductive pathway from a carboxylic acid derivative. google.com
Advanced Synthetic Techniques and Process Enhancements
To improve the efficiency, yield, purity, and environmental footprint of this compound synthesis, modern techniques are increasingly being implemented. These include physical methods like sonication, the use of advanced catalytic systems, and the integration of green chemistry principles.
Ultrasonic-Assisted Synthesis Methodologies for Enhanced Yield and Purity
Ultrasonic irradiation has emerged as a powerful tool in organic synthesis for accelerating reactions, improving yields, and enhancing product purity. The phenomenon of acoustic cavitation generates localized hot spots with high temperature and pressure, which can significantly increase reaction rates.
A patented method for the synthesis of the structurally similar 3-bromo-4-fluorobenzaldehyde demonstrates the efficacy of this technique. google.com In this process, 4-fluorobenzaldehyde is dissolved in dichloromethane, mixed with an aqueous solution of sodium bromide and hydrochloric acid, and then subjected to ultrasonic waves while an aqueous solution of sodium hypochlorite is added dropwise. google.com The use of ultrasound facilitates the reaction, leading to high yields and purity without the need for a traditional catalyst. google.com This approach is noted for being green, easy to operate, and environmentally friendly. google.com
| Parameter | Ultrasonic-Assisted Synthesis of 3-bromo-4-fluorobenzaldehyde google.com |
| Starting Material | 4-fluorobenzaldehyde (1.0 mol) |
| Reagents | Sodium bromide (1.0-1.03 mol), 35% Hydrochloric acid, 8% Sodium hypochlorite (1.02-1.04 mol) |
| Solvent | Dichloromethane / Water |
| Key Technique | Application of ultrasonic waves during reagent addition |
| Temperature | 20-25 °C |
| Yield | 90.4% - 91.9% |
| Purity | 99.2% - 99.4% |
Catalytic Approaches in Aryl Aldehyde Synthesis (e.g., Rhodium(III) chloride, Palladium)
Catalysis is fundamental to modern organic synthesis, offering pathways that are more selective and efficient than stoichiometric reactions. Transition metal catalysts, particularly those based on rhodium and palladium, are widely used in the synthesis of aryl aldehydes.
Rhodium(III) chloride: Rhodium catalysts are effective in carbonylation reactions. A procedure for the reductive carbonylation of aryl iodides to aryl aldehydes utilizes a rhodium(III) chloride trihydrate catalyst. chemicalbook.com The reaction is carried out in an autoclave under a pressure of carbon monoxide (CO) and hydrogen (H₂) at an elevated temperature. chemicalbook.com This method was successfully applied to produce 4-Chloro-3-fluorobenzaldehyde with an 81% yield, indicating its potential applicability for the synthesis of this compound from the corresponding aryl iodide precursor. chemicalbook.com
Palladium: Palladium catalysts are exceptionally versatile and are used in a vast array of cross-coupling and C-H activation reactions. researchgate.netmdpi.commcgill.ca For instance, palladium-catalyzed methods have been developed for the direct C-H alkoxycarbonylation of benzaldehydes, employing a transient directing group strategy to install functional groups at the ortho position. researchgate.net This highlights palladium's capability to functionalize benzaldehyde derivatives selectively. Furthermore, palladium-catalyzed cross-coupling reactions are a cornerstone for building complex aromatic molecules, which could be adapted to construct the substituted benzaldehyde framework before the final aldehyde installation. mdpi.comrsc.org
| Catalyst System | Reaction Type | Example Product | Yield | Reference |
| Rhodium(III) chloride trihydrate, PPh₃ | Reductive Carbonylation | 4-Chloro-3-fluorobenzaldehyde | 81% | chemicalbook.com |
| Palladium(II) | o-C-H Alkoxycarbonylation | 2-formyl benzoates | N/A | researchgate.net |
Implementation of Green Chemistry Principles in Synthetic Routes
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgrroij.com These principles are increasingly guiding the optimization of synthetic routes for fine chemicals like this compound.
Key principles applicable to its synthesis include:
Waste Prevention: Designing syntheses to minimize byproducts. acs.orgnih.gov The ultrasonic-assisted method, for example, is presented as a green process with high yield, which inherently reduces waste. google.com
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org Catalytic approaches are superior to stoichiometric ones in this regard.
Use of Catalysis: Catalytic reagents are preferred over stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. acs.orgmun.ca The use of Rhodium or Palladium catalysts exemplifies this principle. chemicalbook.comresearchgate.net
Safer Solvents and Auxiliaries: Minimizing or avoiding the use of hazardous solvents. rroij.comnih.gov Research into solvent-free reactions or the use of greener solvents like water or ethanol (B145695) is a key aspect of green chemistry. researchgate.net
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to minimize energy consumption. acs.org The ultrasonic-assisted synthesis operating at 20-25 °C is an example of designing for energy efficiency. google.com
Inherently Safer Chemistry for Accident Prevention: Choosing substances and reaction conditions that minimize the potential for chemical accidents. acs.org The avoidance of highly toxic and corrosive reagents like elemental bromine in favor of safer alternatives like sodium bromide and sodium hypochlorite contributes to a safer process. google.com
By integrating these principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally benign.
Considerations for Reaction Conditions, Yield Optimization, and Industrial Scalability
The synthesis of this compound, while not extensively detailed in publicly available literature, can be approached through established formylation methodologies applied to the logical precursor, 1-bromo-3-chloro-2-fluorobenzene. The key considerations for developing a viable synthetic route revolve around the selection of reaction conditions that not only provide a high yield of the desired product but are also amenable to large-scale industrial production. The primary strategies for introducing a formyl group onto an aromatic ring, such as the Gattermann-Koch and Vilsmeier-Haack reactions, offer different advantages and challenges in this context.
The choice of formylation method dictates the necessary reaction conditions. The halogen substituents on the benzene ring deactivate it towards electrophilic aromatic substitution, necessitating potent electrophilic formylating agents and potentially harsh reaction conditions.
Gattermann-Koch Reaction: This method involves the use of carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), often with a copper(I) chloride (CuCl) co-catalyst. wikipedia.orgscienceinfo.com The reaction generates a highly reactive formyl cation equivalent that can functionalize the deactivated aromatic ring. scienceinfo.comvaia.com
Pressure: A significant consideration for this reaction is the requirement for high pressure (from 1 to 100 bars of CO) to ensure sufficient concentration of the gaseous reactants in the reaction mixture. libretexts.org
Catalyst System: Anhydrous aluminum chloride is a common Lewis acid catalyst. scienceinfo.com The addition of cuprous chloride can act as a carrier for carbon monoxide, facilitating the formation of the active electrophile. wikipedia.org
Temperature: The reaction is typically conducted at temperatures ranging from -20°C to 100°C. semanticscholar.org Careful temperature control is crucial to minimize the formation of side products.
Solvents: Inert solvents such as halogenated hydrocarbons (e.g., dichloromethane, dichlorobenzene) or non-polar solvents like n-hexane or cyclohexane (B81311) are often employed. vaia.com
Vilsmeier-Haack Reaction: This reaction utilizes a milder formylating agent, the Vilsmeier reagent, which is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). organic-chemistry.orgwikipedia.org While generally applied to electron-rich aromatic compounds, it can be effective for certain deactivated systems. wikipedia.orgijpcbs.com
Reagents: The stoichiometry of DMF and POCl₃ is a critical parameter to control. An excess of the amide can be used as the solvent. ijpcbs.com
Temperature: The Vilsmeier reagent is typically prepared at low temperatures (below 25°C) and the subsequent formylation reaction may be carried out at temperatures ranging up to 75°C or higher, depending on the reactivity of the substrate. semanticscholar.orgijpcbs.com
Work-up: The initial product is an iminium salt, which is hydrolyzed during aqueous work-up to yield the final aldehyde. wikipedia.org
Optimizing the yield of this compound requires a systematic approach to manipulating reaction variables to maximize the formation of the desired product while minimizing side reactions and the formation of isomers.
Key Optimization Parameters:
Catalyst Loading: In the Gattermann-Koch reaction, the molar ratio of the Lewis acid to the substrate is a critical factor. A higher catalyst concentration can increase the reaction rate but may also lead to unwanted side reactions.
Reagent Stoichiometry: Precise control over the amounts of CO and HCl is necessary. In the Vilsmeier-Haack reaction, the ratio of DMF to POCl₃ influences the concentration of the active Vilsmeier reagent.
Temperature and Reaction Time: These two parameters are interdependent. Lower temperatures may require longer reaction times but can improve selectivity and reduce the formation of by-products. High-throughput experimentation and kinetic studies can help identify the optimal balance.
The following table provides illustrative data on the yields of formylation reactions for various substituted aromatic compounds using different methods, which can serve as a benchmark for what might be expected when optimizing the synthesis of this compound.
| Starting Material | Reaction Type | Key Reagents/Catalysts | Reported Yield (%) |
|---|---|---|---|
| Toluene | Gattermann-Koch | CO, HCl, AlCl₃/CuCl | ~90% (p-tolualdehyde) |
| Mesitylene | Gattermann (with Zn(CN)₂) | Zn(CN)₂, HCl | High |
| Dimethylaniline | Vilsmeier-Haack | POCl₃, DMF | >95% |
| Anthracene | Vilsmeier-Haack | POCl₃, N-methylformanilide | ~85% (9-anthracenecarboxaldehyde) |
| i-Propylbenzene | Gattermann-Koch | CO, HCl, AlCl₃ | 49% (plus 31% di-isopropylbenzaldehyde) |
Transitioning the synthesis of this compound from a laboratory procedure to an industrial scale introduces several critical considerations:
Safety and Handling: Both the Gattermann-Koch and Vilsmeier-Haack reactions involve hazardous materials. Carbon monoxide is a toxic gas, and hydrogen chloride and phosphorus oxychloride are highly corrosive. scienceinfo.comijpcbs.com Industrial-scale production requires specialized infrastructure for the safe storage, handling, and delivery of these reagents, as well as robust emergency containment and mitigation systems.
Equipment: The high-pressure requirements of the Gattermann-Koch reaction necessitate the use of specialized and costly high-pressure reactors (autoclaves). libretexts.org The corrosive nature of the reagents also demands that all equipment be constructed from corrosion-resistant materials.
Process Control and Automation: On an industrial scale, precise control over reaction parameters is essential for ensuring consistent product quality and yield, as well as for safety. Automated systems for monitoring temperature, pressure, and reagent addition are standard in modern chemical manufacturing.
Waste Management and Environmental Impact: These reactions generate significant waste streams, including acidic by-products and spent catalysts. Environmentally responsible and cost-effective methods for neutralizing and disposing of this waste are a critical aspect of industrial-scale synthesis.
Purification: The crude product will likely contain unreacted starting materials, isomeric by-products, and other impurities. Industrial-scale purification methods such as fractional distillation or large-scale crystallization are typically preferred over chromatographic methods due to cost and throughput considerations. The physical properties of this compound will determine the most effective purification strategy.
Chemical Reactivity and Reaction Mechanisms of 4 Bromo 2 Chloro 3 Fluorobenzaldehyde
Electrophilic Reactivity of the Aldehyde Moiety
The aldehyde functional group is characterized by a carbonyl (C=O) double bond. Due to the higher electronegativity of oxygen compared to carbon, this bond is polarized, rendering the carbonyl carbon electrophilic (electron-deficient) and the oxygen nucleophilic (electron-rich). ncert.nic.in Consequently, the primary reactivity of the aldehyde moiety in 4-Bromo-2-chloro-3-fluorobenzaldehyde involves nucleophilic attack at the carbonyl carbon.
The three halogen atoms on the aromatic ring are electron-withdrawing through their inductive effects. This withdrawal of electron density from the ring also influences the aldehyde group. The increased electron withdrawal enhances the partial positive charge on the carbonyl carbon, making it even more electrophilic than the carbonyl carbon of unsubstituted benzaldehyde (B42025). This heightened electrophilicity makes the compound more reactive towards nucleophiles. Common nucleophilic addition reactions at the aldehyde group include the formation of hemiacetals, acetals, cyanohydrins, and imines.
Oxidation Reactions of the Aldehyde Group to Carboxylic Acids
Aldehydes are readily oxidized to carboxylic acids by a variety of oxidizing agents. ncert.nic.inlibretexts.org This transformation is a common and efficient method for synthesizing carboxylic acids. For this compound, the aldehyde group can be selectively oxidized to a carboxyl group, yielding 4-bromo-2-chloro-3-fluorobenzoic acid.
Common reagents for this oxidation include:
Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that works effectively in acidic, basic, or neutral conditions. libretexts.org
Potassium dichromate (K₂Cr₂O₇): Typically used in an acidic solution (e.g., with H₂SO₄). chemguide.co.uk
Jones Reagent (CrO₃ in aqueous acid): A common and efficient reagent for this conversion, generally providing good yields at room temperature. libretexts.orglibretexts.org
Oxone (2KHSO₅·KHSO₄·K₂SO₄): A milder and more environmentally friendly alternative to metal-based oxidants. organic-chemistry.org
The general mechanism for oxidation, for example using a chromate (B82759) reagent, involves the initial formation of a gem-diol by the addition of water to the aldehyde, which is then oxidized to the carboxylic acid. libretexts.org
Table 2: Common Oxidizing Agents for Aldehydes
| Reagent | Typical Conditions | Product |
| Potassium Permanganate (KMnO₄) | Acidic or alkaline solution, heat | Carboxylic Acid |
| Potassium Dichromate (K₂Cr₂O₇) | Dilute H₂SO₄, heat under reflux | Carboxylic Acid |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Room temperature | Carboxylic Acid |
| Oxone | Acetonitrile or other solvents | Carboxylic Acid |
Reduction Reactions of the Aldehyde Group to Alcohols
The aldehyde group can be easily reduced to a primary alcohol. ncert.nic.in In the case of this compound, this reaction yields (4-bromo-2-chloro-3-fluorophenyl)methanol. This is typically achieved using complex metal hydrides, which act as a source of the hydride ion (H⁻).
The most common reducing agents for this purpose are:
Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent that is easy to handle. It readily reduces aldehydes and ketones but typically does not affect less reactive functional groups like esters or amides. masterorganicchemistry.comorganic-chemistry.org
Lithium aluminum hydride (LiAlH₄): A much stronger and more reactive reducing agent than NaBH₄. It will reduce aldehydes, ketones, esters, and carboxylic acids. ncert.nic.in
The reaction mechanism involves the nucleophilic attack of a hydride ion from the reducing agent on the electrophilic carbonyl carbon. This breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. In a subsequent step, a protic solvent (like water or ethanol) is added to protonate the alkoxide, yielding the primary alcohol. masterorganicchemistry.com
Condensation Reactions Leading to Schiff Bases and Other Imines
Aldehydes react with primary amines in a condensation reaction to form imines, commonly known as Schiff bases. researchgate.netlibretexts.org This reaction is fundamental in organic synthesis and biochemistry. This compound will react with a primary amine (R-NH₂) to form the corresponding N-substituted imine.
The mechanism involves two main stages and is typically acid-catalyzed: nih.govacs.org
Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This leads to a zwitterionic intermediate that quickly undergoes a proton transfer to form a neutral amino alcohol, also known as a carbinolamine. researchgate.netnih.gov
Dehydration: The carbinolamine is then dehydrated to form the imine. The hydroxyl group is protonated by an acid catalyst, converting it into a good leaving group (water). The lone pair of electrons on the nitrogen atom then forms a double bond with the carbon, expelling the water molecule. A final deprotonation step yields the stable imine product. libretexts.org
The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the formation of the Schiff base. peerj.com
Cross-Coupling Reactions (e.g., Palladium-catalyzed coupling with arylboronic acids)
The halogen atoms on the aromatic ring of this compound can participate in cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron compound (like an arylboronic acid) using a palladium catalyst, is a prominent example. nih.gov
A key aspect of cross-coupling reactions with polyhalogenated substrates is selectivity. The reactivity of carbon-halogen bonds towards oxidative addition with a palladium(0) catalyst generally follows the order: C-I > C-Br > C-Cl > C-F. nih.gov This selectivity is primarily based on bond dissociation energies.
For this compound, the C-Br bond is significantly more reactive than the C-Cl and C-F bonds. Therefore, a Suzuki-Miyaura coupling reaction can be performed selectively at the bromine-substituted position (C4) without affecting the other two halogens, provided the reaction conditions are carefully controlled. This allows for the specific introduction of an aryl or other organic group at this position. The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. acs.org
Table 3: Reactivity of C-X Bonds in Palladium-Catalyzed Cross-Coupling
| C-X Bond | Relative Bond Energy | Reactivity in Oxidative Addition | Expected Site of Reaction |
| C-F | Highest | Lowest | Unreactive under standard conditions |
| C-Cl | High | Low | Less reactive than C-Br |
| C-Br | Intermediate | High | Most reactive site |
| C-I | Lowest | Highest | (Not present) |
Knoevenagel Condensation Reactions
The Knoevenagel condensation is a reaction between a carbonyl compound (an aldehyde or ketone) and an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, such as malonic esters or malononitrile). wikipedia.org this compound can serve as the aldehyde component in this reaction.
The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or an ammonium (B1175870) salt. wikipedia.orgorganic-chemistry.org The mechanism proceeds as follows:
Enolate Formation: The base removes a proton from the active methylene compound, creating a resonance-stabilized carbanion (enolate).
Nucleophilic Addition: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde, forming an aldol-type addition product. researchgate.net
Dehydration: This intermediate then undergoes dehydration (elimination of a water molecule) to yield the final product, which is a stable α,β-unsaturated compound. wikipedia.orgresearchgate.net
This reaction is a versatile method for C-C bond formation and is widely used in the synthesis of various functionalized alkenes and heterocyclic compounds. researchgate.netlookchem.com
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Building Block in Complex Molecule Construction
The utility of 4-Bromo-2-chloro-3-fluorobenzaldehyde as a versatile building block stems from the differential reactivity of its functional groups. The bromine, chlorine, and fluorine atoms, along with the aldehyde group, serve as specific reaction sites that can be addressed selectively in multi-step synthetic sequences.
The carbon-bromine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These include the Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of substituents, such as alkyl, aryl, alkynyl, or amino groups, at the C-4 position. The chlorine atom at the C-2 position, while generally less reactive than bromine in such coupling reactions, can be activated under more forcing conditions or with specific catalyst systems, enabling a second, distinct coupling event. The fluorine atom at C-3 is the least reactive in cross-coupling but significantly influences the electronic properties of the ring and can participate in nucleophilic aromatic substitution reactions, particularly when activated by strong electron-withdrawing groups.
This hierarchy of reactivity allows chemists to construct complex molecular architectures in a controlled and predictable manner. For instance, a synthetic strategy might first involve a Suzuki coupling at the bromine site, followed by the conversion of the aldehyde to another functional group, and finally, a subsequent coupling or substitution reaction at the chlorine site. This capability makes this compound a coveted starting material for creating highly decorated aromatic compounds, which are often key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Precursor for Diversified Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound serves as a valuable precursor for a variety of heterocyclic systems, leveraging the reactivity of its aldehyde group and halogen substituents.
Indazoles, or benzopyrazoles, are bicyclic heterocyclic structures prevalent in many biologically active molecules. The synthesis of substituted indazoles can be achieved from ortho-halobenzaldehydes. Specifically, established synthetic routes show that o-fluorobenzaldehydes react with hydrazine (B178648) to form indazoles through a condensation and subsequent intramolecular nucleophilic aromatic substitution, where the fluorine atom is displaced to close the pyrazole (B372694) ring. nih.govresearchgate.net
Given that this compound possesses a halogen (chlorine) at the ortho position (C-2) relative to the aldehyde, it is a suitable substrate for this type of cyclization. The general reaction mechanism would involve:
Condensation: The aldehyde group reacts with hydrazine to form a hydrazone intermediate.
Cyclization: An intramolecular nucleophilic aromatic substitution occurs where the terminal nitrogen of the hydrazone displaces the ortho-chloro substituent, leading to the formation of the indazole ring.
This process would yield a 4-bromo-5-fluoro-1H-indazole, a highly functionalized heterocyclic core that can be further modified, for example, via cross-coupling reactions at the bromine site.
Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. They are found in numerous natural products and pharmacologically active compounds. A powerful method for their synthesis is the Van Leusen oxazole (B20620) synthesis, which directly converts an aldehyde into an oxazole ring. organic-chemistry.orgnih.gov
In this reaction, the aldehyde reacts with Tosylmethyl isocyanide (TosMIC) in the presence of a base, such as potassium carbonate. This compound can serve as the aldehyde component in this reaction. The process involves the initial nucleophilic attack of the deprotonated TosMIC on the aldehyde, followed by an intramolecular cyclization and subsequent elimination of toluenesulfinic acid to yield the aromatic oxazole ring. mdpi.comresearchgate.net The resulting product would be a 5-(4-bromo-2-chloro-3-fluorophenyl)oxazole. The presence of electron-withdrawing halogens on the benzaldehyde (B42025) can facilitate the initial nucleophilic attack, potentially leading to high reaction efficiency. nih.gov
| Reaction | Key Reagents | Resulting Heterocycle |
| Indazole Synthesis | Hydrazine (N₂H₄) | 4-Bromo-5-fluoro-1H-indazole |
| Van Leusen Oxazole Synthesis | Tosylmethyl isocyanide (TosMIC), Base (e.g., K₂CO₃) | 5-(4-Bromo-2-chloro-3-fluorophenyl)oxazole |
Chalcones are α,β-unsaturated ketones that serve as key precursors for flavonoids and other biologically important heterocyclic compounds. They are typically synthesized via a base-catalyzed aldol (B89426) condensation known as the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with a ketone. wikipedia.org
This compound can readily participate in this reaction. When treated with an enolizable ketone, such as acetophenone, in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide, it undergoes condensation to form the corresponding chalcone (B49325). magritek.commdpi.com The product, 1-(phenyl)-3-(4-bromo-2-chloro-3-fluorophenyl)prop-2-en-1-one, contains the characteristic enone moiety of the chalcone framework. This chalcone can then be used as an intermediate to synthesize other heterocyclic systems like pyrazolines, isoxazoles, or pyrimidines through reactions involving the α,β-unsaturated system.
| Reactant 1 | Reactant 2 | Catalyst | Product Class |
| This compound | Acetophenone | NaOH or KOH | Substituted Chalcone |
| This compound | Cyclohexanone | NaOH or KOH | α,α'-bis(benzylidene)cycloalkanone |
Contributions to Functional Materials Research
The unique electronic and structural features of this compound and its derivatives make them promising candidates for the development of advanced functional materials.
The field of materials science increasingly relies on the principle of molecular self-assembly to create ordered, functional nanostructures from the bottom up. Non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, are crucial in guiding this process.
Molecules containing multiple halogen atoms, like this compound, are of particular interest due to their potential to form strong, directional halogen bonds. Halogen bonding is an interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic species (a halogen bond acceptor), such as an oxygen, nitrogen, or another halogen atom. nih.gov
The presence of bromine, chlorine, and fluorine provides multiple potential sites for forming a network of orthogonal halogen bonds. nih.gov These interactions can direct the assembly of molecules derived from this building block into well-defined one-, two-, or three-dimensional supramolecular architectures. polimi.it The formation of such ordered structures is a critical prerequisite for achieving desirable properties in organic electronic materials, such as organic semiconductors. The controlled packing of π-conjugated systems, facilitated by these directional interactions, can enhance charge transport, making these materials suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Development of Nuclear Magnetic Resonance Probes for Enantiopurity Determination
Information detailing the specific application of this compound in the development of Nuclear Magnetic Resonance (NMR) probes for determining enantiopurity is not available in the reviewed scientific literature. The development of such probes often involves chiral reagents that can react with enantiomeric mixtures to form diastereomers, which can then be distinguished by NMR spectroscopy. While halogenated aromatic compounds are integral to many areas of chemical synthesis, a direct documented role for this specific benzaldehyde in enantiopurity determination has not been identified.
Synthetic Intermediate in the Development of Bioactive Compounds (Focus on Chemical Synthesis)
This compound serves as a valuable building block in the multi-step synthesis of a variety of biologically active molecules. Its substituted phenyl ring provides a scaffold that can be elaborated through various chemical transformations to produce complex target structures.
Intermediate for Anticancer Enzyme Inducers and Oxytocin (B344502) Receptor Antagonists
While various benzaldehyde derivatives are utilized in the synthesis of compounds with anticancer properties, the direct use of this compound as an intermediate for anticancer enzyme inducers is not explicitly described in the reviewed literature. researchgate.netnih.gov Similarly, in the development of nonpeptide oxytocin receptor antagonists like SSR-126768A, the synthetic pathways originate from different substituted benzamide (B126) precursors, and a direct role for this compound is not indicated. nih.gov
Precursor for Prostaglandin (B15479496) D2 Inhibitors
The synthesis of potent and selective prostaglandin D2 (PGD2) receptor antagonists, such as MK-0524, involves the construction of complex heterocyclic systems like tetrahydrocyclopenta[b]indoles. nih.gov While substituted aromatic rings are a key feature of these molecules, the specific use of this compound as a direct precursor in these synthetic routes is not documented in the available literature. The synthesis of PGD2 itself is a biological process catalyzed by enzymes like PGD synthases from a precursor, PGH2. nih.gov
Role in the Synthesis of Specific Drug Candidates (e.g., Enzalutamide, Venclexta)
The synthesis of the androgen receptor antagonist Enzalutamide involves several reported routes, often starting from precursors such as 4-bromo-2-fluorobenzoic acid or N-methyl-4-bromo-2-fluorobenzamide. rhhz.netgoogle.com These starting materials are structurally similar but not identical to this compound. The available literature on Enzalutamide's synthesis does not specify the use of this particular aldehyde. rhhz.netgoogle.comgoogle.com Likewise, the development of the BCL-2 selective inhibitor Venclexta involved a redesigned, convergent synthesis that does not list this compound as a starting material or key intermediate. sci-hub.se
Chemical Synthesis of Schiff Base Compounds with Potential Antimicrobial Properties
The synthesis of Schiff bases is a well-established chemical transformation involving the condensation reaction between an aldehyde or ketone and a primary amine. mediresonline.org This reaction is broadly applicable, and aldehydes like this compound are suitable substrates for creating novel Schiff base compounds. These compounds are of significant interest due to their wide range of biological activities, including potential antibacterial and antifungal properties. nih.govalayen.edu.iq
The general procedure involves reacting the aldehyde with a selected primary amine in a suitable solvent, often with acid catalysis, to form the characteristic azomethine (-HC=N-) group. mediresonline.org The resulting Schiff bases can be isolated and characterized, and their biological activities can be evaluated. Studies on various benzaldehyde derivatives have shown that the resulting Schiff bases can exhibit significant antimicrobial activity, which is sometimes enhanced upon coordination with metal ions. mediresonline.orgresearchgate.net
Below is a table summarizing typical results from the synthesis of Schiff bases using various benzaldehyde derivatives, illustrating the high yields and characteristic melting points that can be expected from such reactions.
| Reactant Aldehyde | Product Code | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| Benzaldehyde | PC1 | 98.28% | 178 - 187 | mediresonline.org |
| Anisaldehyde | PC2 | 95.70% | 183 - 191 | mediresonline.org |
| 4-Nitrobenzaldehyde | PC3 | 91.60% | 160 - 164 | mediresonline.org |
| Cinnamaldehyde | PC4 | 98.00% | 195 - 205 | mediresonline.org |
The antimicrobial activity of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial and fungal strains. mediresonline.org For example, Schiff bases derived from benzaldehyde have shown activity against Escherichia coli and Staphylococcus aureus with MIC values as low as 62.5 µg/ml. mediresonline.org
Computational and Theoretical Investigations of 4 Bromo 2 Chloro 3 Fluorobenzaldehyde and Its Analogs
Density Functional Theory (DFT) Studies on Molecular Structure and Conformational Analysis
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and geometry of molecules. nih.govnih.gov For substituted benzaldehydes, DFT studies are crucial in understanding their conformational preferences and the influence of various substituents on their molecular properties. bohrium.comresearchgate.net
Analysis of Cis and Trans Conformers and Relative Stability
Substituted benzaldehydes can exist in two planar conformers, O-cis and O-trans, defined by the orientation of the aldehyde group relative to the substituents on the benzene (B151609) ring. Theoretical calculations for analogous di-substituted benzaldehydes, such as 4-bromo-2-halogenobenzaldehydes, have shown that the trans conformer is generally more stable than the cis conformer in the gas phase. bohrium.com This preference for the trans form is also observed when calculations are performed in various solvents. bohrium.combohrium.com The energy difference between the conformers is typically small, indicating that both forms may coexist at room temperature.
For 4-Bromo-2-chloro-3-fluorobenzaldehyde, it is anticipated that similar conformational behavior would be observed, with the trans conformer exhibiting greater stability. The relative stability is determined by a delicate balance of steric and electronic effects.
Table 1: Calculated Energy Differences between Cis and Trans Conformers of Analogous Halogenated Benzaldehydes in the Gas Phase
| Compound | Method/Basis Set | More Stable Conformer | Energy Difference (kcal/mol) |
| 2-bromo-4-chlorobenzaldehyde | B3LYP/aug-cc-pVDZ | Trans | 0.84 |
| 4-bromo-2-fluorobenzaldehyde | B3LYP/6-311+G(3df,p) | Trans | Not specified |
| 4-bromo-2-chlorobenzaldehyde | B3LYP/6-311+G(3df,p) | Trans | Not specified |
Note: Data is based on studies of analogous compounds and is intended to be illustrative for this compound.
Impact of Halogen Substituents on Molecular Geometry and Conformational Preferences
The presence and position of halogen substituents on the benzaldehyde (B42025) ring significantly influence the molecule's geometry and conformational preferences. mdpi.com Halogen atoms affect the electron distribution within the benzene ring and can introduce steric hindrance, which in turn affects the stability of the cis and trans conformers.
In studies of 4-bromo-2-halogenobenzaldehydes, it was found that the size of the halogen atom and the dielectric constant of the solvent can influence the optimized energies of the structures. bohrium.com However, the conformational energy barrier and the preference for the trans conformer were found to be largely independent of the specific halogen substituent (F, Cl, Br) at the second position. bohrium.com This suggests that for this compound, the conformational preference is likely to be robust across different environments.
Time-Dependent Density Functional Theory (TDDFT) for Electronic Excitation Properties
Time-Dependent Density Functional Theory (TDDFT) is a widely used method for calculating the electronic absorption spectra of molecules. nih.govmdpi.com It provides information about the electronic transitions between molecular orbitals, which are responsible for the absorption of UV-Vis light.
For halogenated benzaldehydes, TDDFT calculations help in understanding their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter that relates to the chemical reactivity and stability of the molecule. mdpi.com
Studies on analogous compounds have shown that solvent effects can influence the electronic properties and UV absorption data. bohrium.com It is expected that TDDFT calculations for this compound would reveal how the specific arrangement of halogen atoms affects its electronic transitions and absorption spectrum.
Vibrational Spectroscopy Simulations (Infrared and Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. nih.govbohrium.comnih.gov Computational simulations of these spectra using DFT are invaluable for the assignment of experimental vibrational bands to specific molecular motions. nih.gov
Correlation with Experimental Spectroscopic Data
Theoretical vibrational frequencies are often calculated at the harmonic approximation and may differ from experimental values due to anharmonicity and environmental effects. nih.gov Therefore, a scaling factor is typically applied to the calculated frequencies to improve the correlation with experimental data. nih.gov For halogenated benzaldehydes, DFT calculations have shown good agreement with experimental IR and Raman spectra, allowing for a detailed assignment of the vibrational modes. bohrium.com
Table 2: Comparison of Experimental and Calculated Carbonyl Stretching Frequencies (νC=O) for an Analogous Halogenated Benzaldehyde (2-bromo-4-chlorobenzaldehyde)
| Medium | Experimental νC=O (cm⁻¹) | Calculated νC=O (cm⁻¹) (B3LYP/6-31G(d,p)) |
| Solid Phase | 1688 | Not specified |
| n-Hexane | 1710 | 1711 |
| Chloroform | 1705 | 1704 |
| Methanol | 1701 | 1700 |
Note: Data is based on a study of an analogous compound and illustrates the strong correlation between experimental and theoretical values that can be expected for this compound.
Analysis of Solvent Effects on Vibrational Modes (e.g., Carbonyl Stretching)
The vibrational frequencies of a molecule can be sensitive to the solvent environment. bohrium.combohrium.com The carbonyl stretching frequency (νC=O) of benzaldehydes is particularly sensitive to solute-solvent interactions. bohrium.combohrium.com Computational studies often employ continuum solvent models, such as the Polarizable Continuum Model (PCM), to simulate the effect of the solvent on the vibrational spectra. bohrium.combohrium.com
For 4-bromo-2-halogenobenzaldehydes, a linear correlation has been observed between the carbonyl stretching frequency and the dipole moment of the molecule in different solvents. bohrium.com As the polarity of the solvent increases, the C=O bond length tends to increase, leading to a decrease in the carbonyl stretching frequency. This is attributed to the stabilization of the polar C=O bond by the solvent. Similar solvent-dependent shifts in the carbonyl stretching frequency would be expected for this compound.
Advanced Electronic Structure and Reactivity Descriptors
Advanced computational analyses offer a detailed picture of the electron distribution and reactivity of a molecule. These methods go beyond simple structural representations to quantify and visualize the electronic characteristics that govern chemical behavior.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals provide critical information about a molecule's nucleophilic and electrophilic nature.
For substituted benzaldehydes, the HOMO is typically a π-orbital localized on the benzene ring and the aldehyde group, while the LUMO is a π*-orbital with significant contributions from the carbonyl group and the aromatic ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.
In the case of this compound, the presence of three halogen substituents, all of which are electronegative, is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzaldehyde. This is due to the inductive electron-withdrawing effect of the halogens. The relative energies of the HOMO and LUMO, and thus the HOMO-LUMO gap, are influenced by the interplay of inductive and resonance effects of the substituents. Theoretical studies on analogous halogenated benzaldehydes suggest that the HOMO-LUMO gap is a sensitive parameter to the nature and position of the halogen atoms.
Table 1: Representative Frontier Molecular Orbital Energies for an Analogous Halogenated Benzaldehyde
| Molecular Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -2.0 |
| HOMO-LUMO Gap | 5.5 |
Note: The data presented in this table is representative and based on computational studies of structurally similar halogenated benzaldehydes. The actual values for this compound may vary.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecular surface, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP map is expected to show a significant region of negative electrostatic potential around the oxygen atom of the carbonyl group, due to the high electronegativity of oxygen and the presence of lone pairs of electrons. This indicates that the carbonyl oxygen is a primary site for electrophilic attack. Conversely, the hydrogen atom of the aldehyde group and the regions around the halogen atoms are likely to exhibit a positive electrostatic potential, making them potential sites for nucleophilic interaction. The complex interplay of the three different halogen substituents will create a nuanced electrostatic potential map on the aromatic ring, influencing its reactivity in aromatic substitution reactions.
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, and it is colored according to the nature and proximity of intermolecular contacts. This analysis provides a detailed fingerprint of the intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, which govern the packing of molecules in the solid state.
For a molecule like this compound, Hirshfeld surface analysis would be instrumental in understanding how the different halogen atoms participate in intermolecular interactions. It is anticipated that the bromine and chlorine atoms could participate in halogen bonding, a type of non-covalent interaction where the halogen acts as an electrophilic species. The fluorine atom, being highly electronegative, is more likely to participate in hydrogen bonding as an acceptor. The analysis would also reveal the extent of π-π stacking interactions between the aromatic rings.
A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For analogous halogenated aromatic compounds, these plots often reveal a significant contribution from halogen-hydrogen and halogen-halogen contacts, in addition to hydrogen-hydrogen contacts.
Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Halogenated Aromatic Compound
| Intermolecular Contact | Percentage Contribution (%) |
| H···H | 35 |
| Br···H | 15 |
| Cl···H | 12 |
| F···H | 8 |
| C···H | 10 |
| Halogen···Halogen | 5 |
| Other | 15 |
Note: The data presented in this table is representative and based on computational studies of structurally similar halogenated aromatic compounds. The actual values for this compound may vary depending on its crystal packing.
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. NBO analysis can be used to investigate intramolecular charge transfer (ICT) by examining the interactions between occupied (donor) and unoccupied (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Electrophilicity-based charge transfer (ECT) is a concept that helps in understanding the ability of a molecule to accept electrons. The global electrophilicity index (ω) is a measure of this property and is calculated from the electronic chemical potential (μ) and the chemical hardness (η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.
For this compound, the presence of multiple electron-withdrawing halogen substituents and a carbonyl group is expected to result in a relatively high electrophilicity index. This suggests that the molecule would be a good electron acceptor in chemical reactions. The ECT analysis can be valuable in predicting the reactivity of the molecule in charge-transfer processes.
Computational Assessment of Nonlinear Optical Properties (e.g., Polarizability, Hyperpolarizability)
Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational chemistry plays a crucial role in the design and evaluation of new NLO materials by predicting their polarizability (α) and hyperpolarizability (β and γ). These properties describe the response of a molecule to an applied electric field. A large first hyperpolarizability (β) is a key requirement for second-order NLO materials.
For organic molecules, a large hyperpolarizability is often associated with a significant intramolecular charge transfer, typically found in push-pull systems with electron-donating and electron-withdrawing groups connected by a π-conjugated system. While this compound does not have a classic push-pull structure, the presence of the electron-withdrawing aldehyde group and the polarizable halogen atoms on the aromatic ring could lead to a non-negligible NLO response.
Computational studies on substituted benzaldehydes have shown that the nature and position of the substituents can significantly influence the hyperpolarizability. The calculation of these properties for this compound would provide valuable information about its potential as an NLO material.
Table 3: Representative Calculated Nonlinear Optical Properties for an Analogous Halogenated Benzaldehyde
| Property | Value (a.u.) |
| Dipole Moment (μ) | 3.5 |
| Mean Polarizability (α) | 90 |
| First Hyperpolarizability (β) | 150 |
Note: The data presented in this table is representative and based on computational studies of structurally similar halogenated benzaldehydes. The actual values for this compound may vary.
Theoretical Studies on Solvent Effects on Conformational Stability and Reactivity
Computational and theoretical investigations play a crucial role in understanding the intricate interplay between solvent environments and the molecular properties of substituted benzaldehydes, such as this compound. These studies provide valuable insights into how solvents can influence the conformational preferences and reactivity of such molecules at a subatomic level.
Theoretical approaches to modeling solvent effects are generally categorized into implicit and explicit solvent models. The Polarizable Continuum Model (PCM) is a widely used implicit model that treats the solvent as a continuous dielectric medium. nih.gov This method is computationally efficient and effective in capturing the bulk electrostatic effects of the solvent on the solute. Explicit solvent models, on the other hand, involve including individual solvent molecules in the quantum mechanical calculations, which can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, but at a much higher computational cost. For complex organic molecules like this compound and its analogs, Density Functional Theory (DFT) methods, such as the B3LYP functional, are frequently employed in conjunction with these solvent models to predict molecular geometries, energies, and spectroscopic properties. nih.gov
Conformational Stability in Different Solvents
The conformational stability of substituted benzaldehydes is primarily determined by the orientation of the aldehyde group relative to the benzene ring. For analogs of this compound, theoretical studies have focused on the relative energies of the cis and trans isomers in a variety of organic solvents. nih.gov The trans conformation, where the C=O bond is oriented away from the adjacent halogen substituent, is generally found to be the more stable isomer in the gas phase. However, the presence of a solvent can alter this preference.
Computational studies on analogous 4-chloro-3-halogenobenzaldehydes have shown that the energy difference between the cis and trans conformers is influenced by the polarity of the solvent. nih.gov In non-polar solvents, the energy difference remains similar to that in the gas phase. As the solvent polarity increases, the relative stability of the conformers can shift. This is attributed to the differential solvation of the transition states and ground states of the isomers. The interaction between the dipole moment of the aldehyde and the dielectric medium of the solvent is a key factor in these energetic changes.
Below is an illustrative data table summarizing the typical theoretical findings on the relative stability of trans and cis conformers of a generic di-halobenzaldehyde analog in different solvent environments, as predicted by DFT calculations.
| Solvent | Dielectric Constant (ε) | ΔE (trans - cis) (kcal/mol) | Most Stable Conformer |
| Gas Phase | 1.0 | -1.5 | trans |
| n-Hexane | 1.88 | -1.45 | trans |
| Toluene | 2.38 | -1.38 | trans |
| Dichloromethane | 8.93 | -1.25 | trans |
| Acetone | 20.7 | -1.10 | trans |
| Methanol | 32.7 | -0.95 | trans |
| Water | 78.4 | -0.80 | trans |
Note: The data in this table is representative of trends observed in theoretical studies of analogous compounds and is intended for illustrative purposes.
Solvent Effects on Reactivity
Solvents can significantly impact the reactivity of benzaldehydes by altering the energies of the reactants, transition states, and products. Theoretical studies on the reactivity of substituted benzaldehydes often focus on nucleophilic addition reactions, where the solvent can play multiple roles. For instance, in the Henry reaction of benzaldehyde analogs, computational models have been used to investigate the reaction barriers in different solvents like water and DMSO. nih.gov
The solvent's ability to stabilize charged intermediates and transition states is a critical factor. Polar protic solvents, such as water and alcohols, can form hydrogen bonds with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and potentially lowering the activation energy for nucleophilic attack. Aprotic polar solvents, like DMSO, can also influence reactivity through strong dipole-dipole interactions.
Theoretical calculations of reaction pathways and transition state energies provide a quantitative measure of these solvent effects. For example, the activation barriers for a given reaction can be computed in various solvents to predict how the reaction rate will change.
The following table illustrates how the calculated activation energy for a hypothetical nucleophilic addition to a substituted benzaldehyde might vary with the solvent environment.
| Solvent | Solvent Type | Calculated Activation Energy (kcal/mol) |
| Gas Phase | - | 25.0 |
| Toluene | Non-polar | 23.5 |
| Tetrahydrofuran (THF) | Polar aprotic | 21.0 |
| Dimethyl Sulfoxide (B87167) (DMSO) | Polar aprotic | 19.5 |
| Methanol | Polar protic | 18.0 |
| Water | Polar protic | 17.2 |
Note: The data in this table is hypothetical and serves to illustrate the general trends in solvent effects on the reactivity of benzaldehyde analogs as predicted by computational studies.
Advanced Spectroscopic and Diffraction Characterization Methodologies
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
FT-IR spectroscopy is a fundamental technique used to identify functional groups and analyze the vibrational modes of a molecule. For 4-Bromo-2-chloro-3-fluorobenzaldehyde, this analysis would reveal characteristic absorption bands corresponding to its constituent parts.
Detailed Research Findings: Specific experimental FT-IR data for this compound has not been found in published scientific literature. A hypothetical analysis would expect to find the following key vibrational frequencies:
C=O Stretch: A strong absorption band characteristic of the aldehyde carbonyl group, typically expected in the range of 1680-1715 cm⁻¹ for aromatic aldehydes. The electron-withdrawing effects of the halogen substituents on the benzene (B151609) ring would influence the precise position of this peak.
C-H Stretch (Aldehyde): A pair of weak to medium bands are anticipated around 2720-2820 cm⁻¹ for the C-H bond of the aldehyde group.
C-H Stretch (Aromatic): Absorption peaks for the C-H bonds on the benzene ring are expected to appear above 3000 cm⁻¹.
C-C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region would correspond to the carbon-carbon stretching vibrations within the aromatic ring.
C-Halogen Stretch: The vibrations for the C-Cl, C-Br, and C-F bonds would be observed in the fingerprint region of the spectrum, typically below 1200 cm⁻¹. Specifically, C-F stretches are often strong and found around 1000-1300 cm⁻¹, while C-Cl and C-Br stretches appear at lower frequencies.
A data table for these expected vibrations cannot be populated with specific wavenumbers without experimental results.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The aromatic ring and the carbonyl group of this compound form a conjugated system.
Detailed Research Findings: No specific experimental UV-Vis absorption maxima (λ_max) for this compound are available in the reviewed literature. Generally, substituted benzaldehydes exhibit two primary absorption bands:
A strong band typically below 250 nm corresponding to the π → π* transition of the aromatic ring.
A weaker band at a longer wavelength (around 280-300 nm) resulting from the n → π* transition of the carbonyl group.
The presence and positions of the bromo, chloro, and fluoro substituents would cause a bathochromic (red) or hypsochromic (blue) shift in these absorption maxima compared to unsubstituted benzaldehyde (B42025). Without experimental data, a specific data table cannot be constructed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule.
Detailed Research Findings: Published ¹H NMR spectra for this compound were not located. A theoretical spectrum would show two signals:
Aldehyde Proton (-CHO): A singlet or a very finely split multiplet, deshielded by the electronegative oxygen atom, expected to appear far downfield, typically between 9.5 and 10.5 ppm.
Aromatic Protons (-C₆H₂): The two protons on the aromatic ring are in different chemical environments and would likely appear as two distinct signals in the aromatic region (7.0-8.5 ppm). These signals would be doublets due to coupling with each other. The specific chemical shifts would be influenced by the combined electronic effects of the three halogen substituents and the aldehyde group.
A data table of chemical shifts and coupling constants remains unavailable.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule.
Detailed Research Findings: Specific ¹³C NMR data for this compound is not available in the literature. A predicted spectrum would display seven distinct signals:
Carbonyl Carbon (-CHO): A highly deshielded signal expected in the 185-195 ppm range.
Aromatic Carbons (-C₆H₂): Six signals corresponding to the six carbons of the benzene ring. The chemical shifts would be spread across the aromatic region (typically 120-160 ppm). The carbons directly bonded to the electronegative halogen atoms (F, Cl, Br) would show characteristic chemical shifts and, in the case of the carbon bonded to fluorine, would exhibit C-F coupling.
A data table of specific chemical shifts cannot be provided.
Advanced Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structural Assignment
Advanced 2D NMR techniques are used to establish correlations between different nuclei and confirm the molecular structure, especially for complex molecules.
COSY (Correlation Spectroscopy): Would confirm the coupling between the two aromatic protons.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): Would correlate each aromatic proton signal with the signal of the carbon atom to which it is directly attached.
As no primary NMR data is available, no findings from these advanced techniques can be reported.
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry and Crystal Packing
SC-XRD is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions.
Detailed Research Findings: No crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD) or reported in the surveyed literature. If a suitable single crystal were grown, SC-XRD analysis would provide:
Molecular Geometry: Exact bond lengths (e.g., C-Br, C-Cl, C-F, C=O) and bond angles, confirming the substitution pattern on the benzaldehyde ring.
Conformation: The dihedral angle between the plane of the aromatic ring and the aldehyde group.
Crystal Packing: Details on how the molecules arrange themselves in the crystal lattice, including any intermolecular interactions such as halogen bonding or π-π stacking, which are common in such halogenated aromatic compounds.
A table of crystallographic data cannot be generated.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound. The analysis provides precise mass information and reveals characteristic fragmentation patterns that serve as a molecular fingerprint.
Molecular Weight Determination
The molecular formula for this compound is C₇H₃BrClFO. The theoretical monoisotopic molecular weight is approximately 235.90 g/mol , while the average molecular weight is approximately 237.45 g/mol . In high-resolution mass spectrometry (HRMS), the molecular ion peak (M⁺) would be observed, and its exact mass measurement would confirm the elemental composition.
A key feature of the mass spectrum for this compound is the complex isotopic pattern of the molecular ion peak. This pattern arises from the natural abundance of isotopes for bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a cluster of peaks for the molecular ion, typically designated as M, M+2, and M+4, with their relative intensities dictated by the statistical probability of each isotopic combination. The presence of this distinct pattern is a strong confirmation of a molecule containing one bromine and one chlorine atom.
Fragmentation Pattern Analysis
Under electron ionization (EI), the this compound molecule undergoes predictable fragmentation, providing structural information. The fragmentation pathways are influenced by the aldehyde functional group and the halogen substituents on the aromatic ring.
Common fragmentation patterns for aromatic aldehydes include the initial loss of a hydrogen atom or the entire formyl group (-CHO). taylorfrancis.comdocbrown.info
Loss of a Hydrogen Radical (M-1): A very common fragmentation for aromatic aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion [M-H]⁺ or [C₇H₂BrClFO]⁺. This peak is often prominent in the spectrum.
Loss of the Formyl Radical (M-29): Cleavage of the C-C bond between the benzene ring and the carbonyl group results in the loss of the formyl radical (•CHO), corresponding to a mass loss of 29 u. This gives rise to the [M-CHO]⁺ ion, which is the halogenated phenyl cation [C₆H₃BrClF]⁺.
Loss of Carbon Monoxide (M-28): Following the loss of the aldehydic hydrogen, the resulting acylium ion can lose a molecule of carbon monoxide (CO), a neutral loss of 28 u. This pathway leads to the formation of the same halogenated phenyl cation [C₆H₃BrClF]⁺.
Loss of Halogens: Cleavage of the carbon-halogen bonds can also occur. The loss of a bromine radical (•Br) or a chlorine radical (•Cl) from the molecular ion or subsequent fragment ions would result in peaks corresponding to [M-Br]⁺ and [M-Cl]⁺. Due to the bond strengths, these cleavages might be less favored than the loss of the formyl group.
The resulting fragments that retain the bromine and/or chlorine atoms will also exhibit their own characteristic isotopic patterns, aiding in their identification within the mass spectrum.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| Ion Description | Proposed Formula | Approximate m/z (using ⁷⁹Br, ³⁵Cl) | Isotopic Pattern |
| Molecular Ion | [C₇H₃BrClFO]⁺ | 236 | Complex (M, M+2, M+4) |
| Loss of Hydrogen | [C₇H₂BrClFO]⁺ | 235 | Complex (M-1, M+1, M+3) |
| Loss of Formyl Radical | [C₆H₃BrClF]⁺ | 207 | Complex (M-29, M-27, M-25) |
| Loss of Bromine | [C₇H₃ClFO]⁺ | 157 | Shows Chlorine Isotope Pattern (~3:1) |
| Loss of Chlorine | [C₇H₃BrFO]⁺ | 201 | Shows Bromine Isotope Pattern (~1:1) |
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are fundamental for assessing the purity of this compound and for separating it from structural isomers that may be present as impurities from the synthesis process.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like substituted benzaldehydes. Its high resolution makes it ideal for separating closely related isomers and quantifying the purity of the target compound.
In a typical GC analysis, a sample of this compound is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and a stationary phase coated on the column wall. The choice of stationary phase is critical for resolving isomers; phases with different polarities can exploit subtle differences in the boiling points and dipole moments of the isomers. Research has shown that specialized columns can effectively separate complex mixtures of bromofluoro benzaldehyde isomers, demonstrating the suitability of GC for this analytical challenge. docbrown.info
When coupled with a mass spectrometer (GC-MS), the technique provides definitive identification of the separated components. As each compound elutes from the GC column, it is ionized and analyzed by the mass spectrometer, generating a unique mass spectrum. This allows for the unambiguous identification of this compound and any isomeric or other volatile impurities by comparing their retention times and mass spectra to those of known standards. chemicalbook.comnih.gov The method can be validated according to ICH guidelines for specificity, precision, linearity, and accuracy to ensure reliable purity assessments. docbrown.info
Interactive Data Table: GC Method Parameters for Isomer Analysis
| Parameter | Typical Value/Condition | Purpose |
| Column | DB-624, Phenyl-Hexyl, or similar mid-polarity capillary column | Provides selectivity for separating aromatic isomers. |
| Injector Temperature | 250 °C | Ensures complete and rapid vaporization of the sample. |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the sample through the column. |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) | Optimizes separation of compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification; MS for identification and confirmation. |
Column chromatography is a preparative technique widely used for the purification and isolation of this compound from crude reaction mixtures. This method separates compounds based on their differential adsorption to a solid stationary phase (adsorbent) while a liquid mobile phase (eluent) passes through it.
For the purification of halogenated aromatic aldehydes, silica (B1680970) gel is the most common stationary phase. chemicalbook.com The separation process relies on the polarity differences between the desired product and impurities. A solvent system, often a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate, is used as the eluent. chemicalbook.comresearchgate.net The optimal solvent ratio is typically determined beforehand using thin-layer chromatography (TLC) to achieve good separation (an Rf value of ~0.3 is often targeted for the desired compound). researchgate.net
During the procedure, the crude product is loaded onto the top of the silica gel column. The eluent is then passed through the column, and the components of the mixture travel down at different rates. Less polar compounds travel faster, while more polar compounds are retained more strongly by the silica gel and elute later. Fractions are collected sequentially and analyzed (e.g., by TLC or GC) to identify those containing the pure product.
It is important to note that aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to the formation of acetals if alcohol-based eluents are used. researchgate.net In such cases, the silica gel can be deactivated by adding a small amount of a base like triethylamine (B128534) to the eluent, or an alternative adsorbent such as alumina (B75360) may be employed. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
